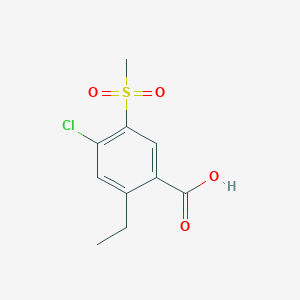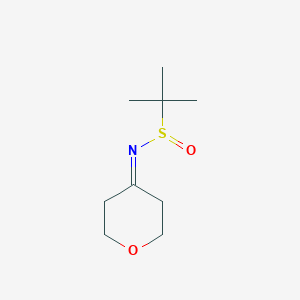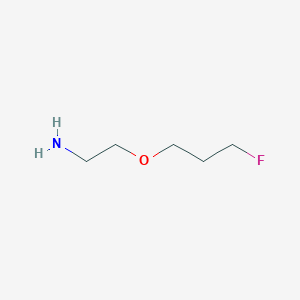
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid
Vue d'ensemble
Description
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, characterized by the presence of ethyl, chloro, and methylsulfonyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-ethyl-5-methylsulfonylbenzoic acid, followed by purification processes to obtain the desired product. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methylsulfonyl groups can influence its binding affinity and specificity towards these targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methylsulfonylbenzoic acid
- 2-Ethyl-5-chlorobenzoic acid
- 4-Chloro-5-methylsulfonylbenzoic acid
Comparison
Compared to similar compounds, 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. For example, the presence of the ethyl group can affect its solubility and steric properties, making it distinct from other chlorinated or sulfonylated benzoic acids.
Propriétés
Formule moléculaire |
C10H11ClO4S |
|---|---|
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C10H11ClO4S/c1-3-6-4-8(11)9(16(2,14)15)5-7(6)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Clé InChI |
LKLMGWPBKSPBAK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(hydroxymethyl)phenyl] methanesulfonate](/img/structure/B8569181.png)
![2-Bromo-1-[4-(2-methoxyethoxy)phenyl]ethanone](/img/structure/B8569182.png)
![1-benzyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8569187.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B8569188.png)
![1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B8569199.png)






![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol;hydrochloride](/img/structure/B8569255.png)

